molecular formula C14H10N4OS B259418 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine

2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine

Cat. No. B259418
M. Wt: 282.32 g/mol
InChI Key: QWSDFTMKQIMRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. ABT-737 is a member of the BH3-mimetic family, which selectively targets anti-apoptotic Bcl-2 family proteins and induces apoptosis in cancer cells.

Mechanism of Action

2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine selectively binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-XL, and Bcl-w, and disrupts their interaction with pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in the activation of Bax and Bak, the formation of pores in the mitochondrial outer membrane, and the release of cytochrome c and other pro-apoptotic factors into the cytosol. This triggers a caspase cascade and ultimately leads to apoptosis.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. This compound treatment also leads to the activation of caspase-3 and the cleavage of PARP, indicating the induction of apoptotic cell death. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, this compound has limited efficacy in some cancer cell lines, such as those with high expression of Mcl-1, another anti-apoptotic Bcl-2 family protein.

Advantages and Limitations for Lab Experiments

2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine is a potent and selective inhibitor of anti-apoptotic Bcl-2 family proteins, making it a valuable tool for investigating the role of these proteins in cancer cell survival and apoptosis. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. However, this compound has some limitations in lab experiments. For example, this compound has limited efficacy in some cancer cell lines, and its activity can be affected by the expression levels of other Bcl-2 family proteins. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the research and development of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine. One direction is to improve the efficacy of this compound in cancer cells with high expression of Mcl-1. This can be achieved by developing new BH3-mimetics that target Mcl-1 or by combining this compound with other agents that downregulate Mcl-1 expression. Another direction is to investigate the role of Bcl-2 family proteins in non-cancer diseases, such as neurodegenerative disorders. Finally, the development of new delivery systems for this compound, such as nanoparticles or liposomes, may improve its solubility and bioavailability in vivo.

Synthesis Methods

The synthesis of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine involves a series of chemical reactions, including the condensation of 2-aminothiophenol with 2-bromoaniline, and the subsequent coupling of the resulting intermediate with 5-amino-2-hydroxybenzoic acid. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid in the presence of triethylsilane. The yield of this compound is around 15-20%, and the purity can be further improved by column chromatography.

Scientific Research Applications

2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has been extensively used in scientific research to investigate the role of Bcl-2 family proteins in cancer cell survival and apoptosis. This compound has been shown to induce apoptosis in a wide range of cancer cell lines, including leukemia, lymphoma, melanoma, and lung cancer. This compound has also been used in preclinical studies to evaluate its efficacy as a single agent or in combination with other chemotherapeutic agents.

properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C14H10N4OS/c15-8-2-4-11-10(6-8)17-13(19-11)7-1-3-9-12(5-7)20-14(16)18-9/h1-6H,15H2,(H2,16,18)

InChI Key

QWSDFTMKQIMRKB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N

Origin of Product

United States

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